
PROTAC MEK1 Degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC MEK1 Degrader-1 is a compound designed to target and degrade the MEK1 protein through the proteolysis-targeting chimera (PROTAC) technology. This compound consists of a MEK1 inhibitor and a von Hippel-Lindau ligand, which together facilitate the degradation of MEK1 by the ubiquitin-proteasome system . This compound has shown significant potential in inhibiting ERK1/2 phosphorylation and exhibits antiproliferative activity against A375 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC MEK1 Degrader-1 involves the conjugation of a MEK1 inhibitor with a von Hippel-Lindau ligand. The synthetic route typically includes the following steps:
Synthesis of MEK1 Inhibitor: The MEK1 inhibitor is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization.
Synthesis of von Hippel-Lindau Ligand: The von Hippel-Lindau ligand is prepared through multi-step organic synthesis, involving amide bond formation and esterification.
Conjugation: The MEK1 inhibitor and von Hippel-Lindau ligand are conjugated using a linker molecule, often through amide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
PROTAC MEK1 Degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur at the functional groups present in the MEK1 inhibitor and von Hippel-Lindau ligand.
Substitution: Nucleophilic substitution reactions are common during the synthesis of the MEK1 inhibitor.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include the final this compound compound and its intermediates, such as the MEK1 inhibitor and von Hippel-Lindau ligand .
Scientific Research Applications
PROTAC MEK1 Degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation mechanisms and to develop new PROTAC molecules.
Biology: Employed in cellular studies to investigate the role of MEK1 in various signaling pathways.
Mechanism of Action
PROTAC MEK1 Degrader-1 exerts its effects by inducing the degradation of the MEK1 protein. The compound binds to MEK1 through its inhibitor moiety and recruits the von Hippel-Lindau E3 ubiquitin ligase via the von Hippel-Lindau ligand. This interaction leads to the ubiquitination of MEK1, marking it for degradation by the proteasome. The degradation of MEK1 results in the inhibition of ERK1/2 phosphorylation, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
MS432: A highly selective PROTAC degrader for MEK1 and MEK2.
SJF620: A potent degrader targeting BTK with a similar mechanism of action.
Uniqueness
PROTAC MEK1 Degrader-1 is unique due to its dual targeting mechanism, which allows for the simultaneous degradation of MEK1 and inhibition of ERK1/2 phosphorylation. This dual action makes it a promising candidate for overcoming drug resistance in cancers with aberrant MEK1 activity .
Properties
Molecular Formula |
C53H66FIN8O11S2 |
|---|---|
Molecular Weight |
1201.2 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[3-[4-[[2-(2-fluoro-4-iodoanilino)-1,5-dimethyl-6-oxopyridin-3-yl]sulfamoyl]phenyl]propanoylamino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H66FIN8O11S2/c1-32-26-43(49(62(7)51(32)68)59-42-18-15-38(55)27-41(42)54)61-76(70,71)40-16-8-35(9-17-40)10-19-45(65)56-20-21-72-22-23-73-24-25-74-30-46(66)60-48(53(4,5)6)52(69)63-29-39(64)28-44(63)50(67)58-33(2)36-11-13-37(14-12-36)47-34(3)57-31-75-47/h8-9,11-18,26-27,31,33,39,44,48,59,61,64H,10,19-25,28-30H2,1-7H3,(H,56,65)(H,58,67)(H,60,66)/t33-,39+,44-,48+/m0/s1 |
InChI Key |
RQBUNBWHIATPNI-WQWWALRQSA-N |
Isomeric SMILES |
CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)NS(=O)(=O)C3=CC=C(C=C3)CCC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |
Canonical SMILES |
CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)NS(=O)(=O)C3=CC=C(C=C3)CCC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


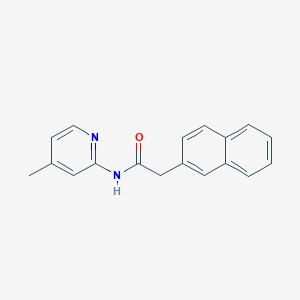
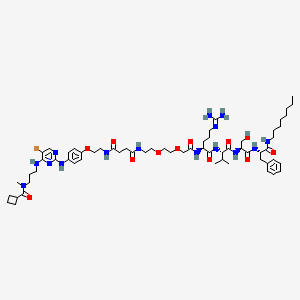
![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)
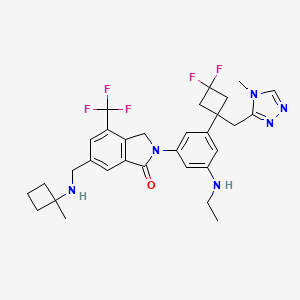
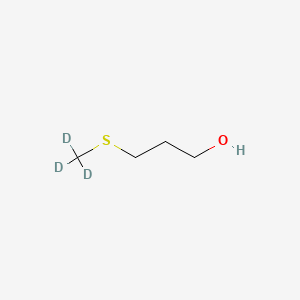
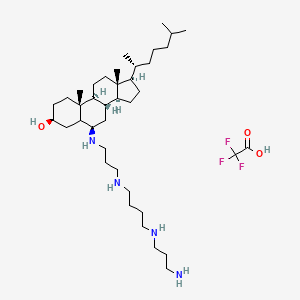
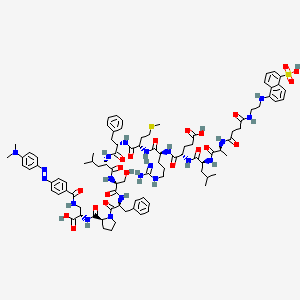
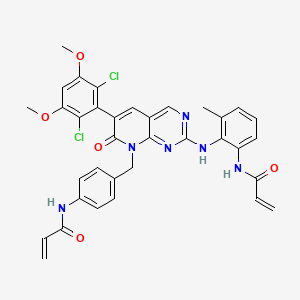
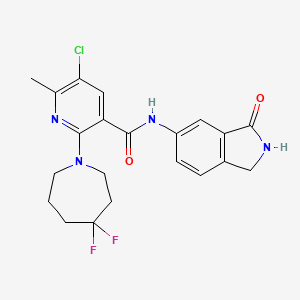
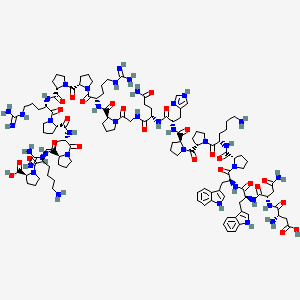
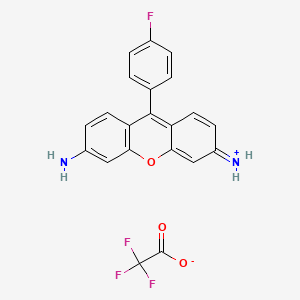
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)


